1-Propyl-1H-imidazol-4-amine is a chemical compound classified as an imidazole derivative. Imidazoles are five-membered heterocyclic compounds that contain two nitrogen atoms within the ring structure. This compound features a propyl group attached to the imidazole ring, making it a significant member of the imidazole family due to its potential applications in various scientific fields, including medicinal chemistry and materials science.
The compound is cataloged under various identifiers, including the CAS number 2225137-27-7 and has a molecular formula of C8H15N3. It is primarily recognized for its role in biological systems and its potential therapeutic properties. The compound has been investigated for its interactions with biological targets, which may lead to novel treatments for various conditions.
The synthesis of 1-Propyl-1H-imidazol-4-amine typically involves a multi-step process:
The molecular structure of 1-Propyl-1H-imidazol-4-amine can be described by its molecular formula C8H15N3, with a molecular weight of approximately 153.22 g/mol. The structure features:
The canonical SMILES representation for this compound is CCCN1C=C(N=C1)CCN
, and its InChI key is SYTHNTKHAXQGAJ-UHFFFAOYSA-N
.
1-Propyl-1H-imidazol-4-amine can participate in several chemical reactions:
These reactions are essential for synthesizing derivatives that may exhibit enhanced biological activity or novel properties.
The mechanism of action for 1-Propyl-1H-imidazol-4-amine involves its interaction with specific molecular targets, such as enzymes and receptors. The binding affinity of this compound to these targets can modulate their activity, leading to various biological effects. For instance, it may inhibit enzymes involved in cell proliferation, suggesting potential anticancer properties .
Research indicates that compounds within this class can act as agonists or antagonists for specific receptors, thus influencing cellular signaling pathways relevant to disease processes.
Key physical and chemical properties of 1-Propyl-1H-imidazol-4-amine include:
Property | Value |
---|---|
Molecular Formula | C8H15N3 |
Molecular Weight | 153.22 g/mol |
Melting Point | Not specified |
Solubility | Soluble in organic solvents like ethanol |
Stability | Stable under normal conditions |
These properties are crucial for understanding how the compound behaves in different environments, which impacts its application in scientific research .
1-Propyl-1H-imidazol-4-amine has several notable applications:
Research continues into expanding its applications across different scientific domains, particularly focusing on enhancing its efficacy and safety profiles in therapeutic contexts .
1-Propyl-1H-imidazol-4-amine (molecular formula: C₆H₁₁N₃) represents a structurally specialized imidazole derivative characterized by a propyl chain at the N-1 position and an amino group at the C-4 position. This compound exemplifies the strategic modification of imidazole—a foundational five-membered aromatic heterocycle containing two nitrogen atoms—to optimize bioactivity and physicochemical properties. Its significance arises from the synergistic effects of ring substitution patterns: the 4-amino group enhances hydrogen-bonding capacity and electronic delocalization, while the N-propyl moiety influences lipophilicity and steric bulk. Such targeted functionalization aligns with broader efforts in medicinal chemistry to exploit heterocyclic scaffolds for drug discovery, positioning this molecule as a versatile synthon for pharmacologically active agents [5] [8].
The imidazole ring is a privileged scaffold in drug design due to its:
Table 1: Bioactive Imidazole-Containing Drugs and Their Targets
Drug Name | Therapeutic Class | Biological Target | Role of Imidazole |
---|---|---|---|
Cimetidine | Antiulcer | H₂ receptor | Agonist binding via N3 nitrogen |
Ketoconazole | Antifungal | Lanosterol 14α-demethylase (CYP51) | Heme iron coordination |
Telithromycin | Antibacterial (ketolide) | Bacterial ribosome | Ribosomal subunit interaction |
Dacarbazine | Antineoplastic (alkylating) | DNA guanine residues | Metabolic activation to MTIC intermediate |
These attributes underpin the therapeutic relevance of imidazoles in FDA-approved agents, including telithromycin (antibacterial), where the imidazole anchors target binding through metal coordination or hydrogen bonding [5]. Consequently, 1-propyl-1H-imidazol-4-amine inherits this functional versatility, with its 4-amino group offering a handle for further derivatization in lead optimization campaigns.
The 4-amino group in imidazole derivatives confers distinct advantages:
Table 2: Tautomeric and Electronic Properties of 4-Aminoimidazole vs. Unsubstituted Imidazole
Property | 4-Aminoimidazole | Unsubstituted Imidazole |
---|---|---|
Dominant Tautomer | 4-Amino-1H (major) / 4-Imino-3H (minor) | 1H / 3H (equilibrium) |
pKa (Imidazole N) | ~7.5–8.0* | ~6.9–7.1 |
Dipole Moment (D) | Increased | 4.8 (in dioxane) |
Hydrogen Bond Donors | 2 (NH + NH₂) | 1 (NH) |
Calculated for 1-propyl-1H-imidazol-4-amine [8]
In 1-propyl-1H-imidazol-4-amine, these properties are synergized with the N-propyl chain’s moderate lipophilicity (log P estimated: 0.8–1.2), balancing membrane permeability and aqueous solubility—a key consideration in pharmacokinetic optimization [8].
The synthesis of N-propyl imidazoles has evolved through three key phases:
Table 3: Synthetic Methods for 1-Alkyl-1H-imidazol-4-amines
Method | Conditions | Yield (%) | Regioselectivity | Limitations |
---|---|---|---|---|
Debus-Radziszewski | Glyoxal, NH₄OAc, R-NH₂, Δ, 12 h | 30–50 | Low (4- vs. 5-amino) | Byproduct formation |
Pd-catalyzed C–N coupling | 4-Bromo-1-propylimidazole, Pd₂(dba)₃, Xantphos, LiHMDS, NH₃ | 70–85 | High (C4 exclusive) | Cost of catalysts/reagents |
Microwave-assisted | Glyoxal, propylamine, NH₄Cl, MW, 140°C, 0.5 h | 85–96 | Moderate to high | Specialized equipment needed |
For 1-propyl-1H-imidazol-4-amine, optimized protocols now achieve >90% yields via microwave-enhanced condensation or transition metal catalysis, underscoring its accessibility as a building block for drug discovery [8].
CAS No.: 655-05-0
CAS No.:
CAS No.:
CAS No.: 116371-66-5
CAS No.: 177194-36-4